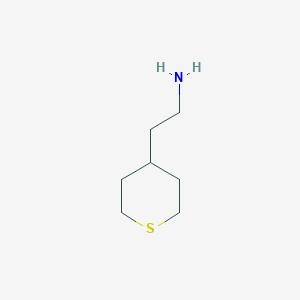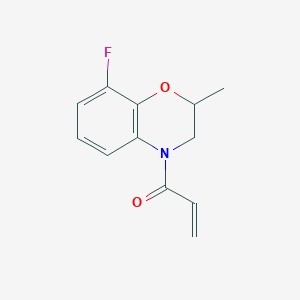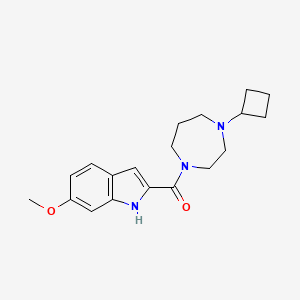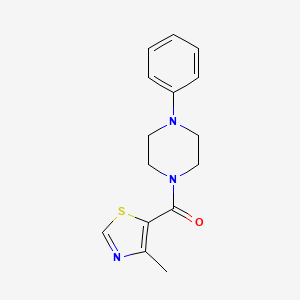![molecular formula C5H6F3N3O B2736375 [3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1250192-25-6](/img/structure/B2736375.png)
[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine” is an organic compound containing a trifluoroethyl group and an oxadiazole ring. The trifluoroethyl group is a common moiety in many pharmaceuticals and biologically active compounds due to its ability to enhance lipophilicity and metabolic stability . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it is often found in various drugs due to its bioisosteric properties .
Molecular Structure Analysis
The molecular structure of this compound would include the oxadiazole ring attached to a trifluoroethyl group. The trifluoroethyl group would likely add significant electronegativity to the molecule due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the trifluoroethyl group. The oxadiazole ring might participate in nucleophilic substitution reactions, while the trifluoroethyl group could potentially undergo elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoroethyl group could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing 1,2,4-oxadiazole derivatives, including methodologies for creating compounds with high yield and efficiency. The synthesis often involves reacting specific hydrazides with carboxylic acids or other substrates to produce 1,2,4-oxadiazole derivatives, which are then characterized using techniques such as FT-IR, DSC, and NMR spectroscopy. These processes are critical for developing new compounds with potential biological or pharmaceutical applications (Shimoga et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of 1,2,4-oxadiazole derivatives. These compounds have been shown to exhibit variable degrees of activity against a range of bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. The structure-activity relationship (SAR) of these compounds is a critical area of research, aiming to enhance their efficacy and selectivity against specific microbial targets (Visagaperumal et al., 2010).
Anticancer Activity
1,2,4-oxadiazole derivatives have also been evaluated for their potential anticancer activity. Some compounds within this class have been found to induce apoptosis in cancer cells and exhibit cytotoxic activity against various cancer cell lines. The identification of molecular targets, such as TIP47, an IGF II receptor binding protein, underscores the potential of these compounds as anticancer agents, providing a foundation for further development and investigation (Zhang et al., 2005).
Anticoagulant Therapy
Research into the anticoagulant properties of 1,2,4-oxadiazole derivatives has highlighted their potential in treating thrombotic disorders. These compounds have been shown to significantly increase prothrombin time and clotting time in ex vivo evaluations, suggesting their potential as promising candidates for anticoagulant therapy. The exploration of their mechanism of action and effectiveness in various models is an ongoing area of interest (Iyer et al., 2016).
Photochemical Studies
The photochemistry of fluorinated 1,2,4-oxadiazoles has been investigated, revealing complex photoisomerization pathways that may have implications for the design of materials and pharmaceuticals. These studies provide insights into the stability and reactivity of fluorinated heterocyclic compounds under light exposure, offering potential pathways for the synthesis of novel fluorinated heterocycles (Buscemi et al., 2004).
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve studying its potential applications in various fields, such as pharmaceuticals or materials science. Given the unique properties of the trifluoroethyl group and the oxadiazole ring, this compound could have interesting biological or physical properties that could be worth exploring .
Propriétés
IUPAC Name |
[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)1-3-10-4(2-9)12-11-3/h1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICHMLKQZUVZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2736293.png)
![methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2736295.png)
![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)
![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)
![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)





